(3,5-Dichloro-4-fluorophenyl)methanol

Description

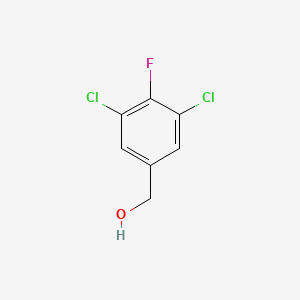

(3,5-Dichloro-4-fluorophenyl)methanol is a halogen-substituted aromatic alcohol with the molecular formula C₇H₅Cl₂FO. Its structure features a benzyl alcohol backbone substituted with two chlorine atoms at the 3- and 5-positions, a fluorine atom at the 4-position, and a hydroxymethyl group at the para position relative to the fluorine (Figure 1). This compound serves as a critical intermediate in synthesizing pharmaceuticals, agrochemicals, and specialty chemicals. For example, it is a precursor to Sarolaner, a veterinary antiparasitic agent , and CS-Cholcone, a fungicidal compound . The electron-withdrawing halogen groups enhance its stability and influence its reactivity in nucleophilic substitution and coupling reactions .

Properties

IUPAC Name |

(3,5-dichloro-4-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2FO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYVCPAOMVYJCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)F)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1520187-20-5 | |

| Record name | (3,5-dichloro-4-fluorophenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reduction of Aromatic Aldehydes to Benzyl Alcohols

The conversion of the aromatic aldehyde intermediate to (3,5-dichloro-4-fluorophenyl)methanol is commonly performed by reduction using sodium borohydride (NaBH4) in ethanol at 0 °C to room temperature. This method is straightforward and yields the benzyl alcohol with high efficiency and purity.

General procedure for reduction:

| Step | Description |

|---|---|

| Reagent | Sodium borohydride (1.5 equivalents) |

| Solvent | Ethanol |

| Temperature | 0 °C to room temperature |

| Reaction time | Until complete consumption of aldehyde (monitored by TLC) |

| Workup | Quenching with 10% NaOH, extraction with DCM, drying over MgSO4 |

This reduction is highly selective for the aldehyde group, producing the corresponding benzyl alcohol without affecting the aromatic halogens.

Alternative Routes and Intermediates

A patent document describes a preparation method involving the diazotization of 2-fluoro-3-chloro-5-trifluoroacetylaniline followed by copper-catalyzed substitution to yield 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone, an intermediate structurally related to the target compound. Although this route is more complex, it highlights the versatility of aromatic substitution and functional group interconversion in synthesizing related fluorinated and chlorinated aromatic compounds.

Summary Table of Preparation Steps

Research Findings and Analytical Characterization

- NMR Spectroscopy: ^1H, ^13C, and ^19F NMR are routinely used to monitor reaction progress and confirm product structures. ^19F NMR is particularly valuable for fluorinated aromatic compounds.

- Chromatography: Flash chromatography on silica gel with UV and evaporative light scattering detection is employed for purification.

- Yields and Purity: Reported yields for chlorination and reduction steps range from moderate to high (up to 94% for aldehyde synthesis and 82% for related intermediates), with product purity often exceeding 95% after purification.

Chemical Reactions Analysis

Types of Reactions: (3,5-Dichloro-4-fluorophenyl)methanol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to remove the halogen substituents.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products:

Oxidation: 3,5-Dichloro-4-fluorobenzaldehyde or 3,5-Dichloro-4-fluorobenzoic acid.

Reduction: Benzyl alcohol derivatives with fewer halogen substituents.

Substitution: Various substituted benzyl alcohols depending on the nucleophile used.

Scientific Research Applications

(3,5-Dichloro-4-fluorophenyl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving halogenated benzyl alcohols.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3,5-Dichloro-4-fluorophenyl)methanol involves its interaction with biological molecules. The compound can act as an enzyme inhibitor or modulator, affecting various metabolic pathways. The presence of halogen atoms enhances its binding affinity to certain molecular targets, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Compounds

*Similarity scores based on structural alignment algorithms .

Key Observations :

- Halogen Positioning : The 3,5-dichloro-4-fluoro substitution pattern enhances steric hindrance and electronic effects compared to analogs with nitro or trifluoromethyl groups. This increases resistance to enzymatic degradation in pharmaceuticals .

- Functional Group: The hydroxymethyl (-CH₂OH) group enables esterification or oxidation, whereas ketone or nitro analogs (e.g., 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone) are more reactive in nucleophilic additions .

Physicochemical Properties

Limited experimental data exist for this compound, but trends can be inferred from related compounds:

Table 2: Comparative Physicochemical Properties

| Property | This compound | (3,5-Difluoro-4-nitrophenyl)methanol | [3',5'-Bis(CF₃)phenyl]methanol |

|---|---|---|---|

| Molecular Weight (g/mol) | 219.03 | 219.12 | 314.14 |

| Polarity | High (due to -CH₂OH and halogens) | Very high (nitro group) | Moderate (CF₃ groups) |

| Solubility | Low in water; soluble in polar organics | Insoluble in water | Low in polar solvents |

| Stability | Stable under inert conditions | Sensitive to light/heat | Hydrolytically stable |

Pharmaceuticals :

Agrochemicals :

- The trifluoroethanone derivative (Table 1) is a key intermediate in synthesizing herbicides, exploiting the electron-deficient aromatic ring for reactivity .

Comparison with Nitro Analogs :

- Nitro-substituted analogs (e.g., (3,5-Difluoro-4-nitrophenyl)methanol) are less utilized in biologics due to nitro group toxicity but are valuable in photolabile protecting groups .

Biological Activity

(3,5-Dichloro-4-fluorophenyl)methanol is an organic compound with the molecular formula C7H5Cl2FO. It is a derivative of benzyl alcohol, characterized by the presence of chlorine and fluorine substituents on the aromatic ring. This compound has garnered attention in various biochemical and pharmacological studies due to its potential biological activities.

The biological activity of this compound can be attributed to its interactions with various biological targets, including enzymes and receptors. Benzyl alcohols, including this compound, are known to undergo free radical reactions and nucleophilic substitutions, influencing several biochemical pathways.

Target Interactions

- Enzymatic Interactions : The compound has been shown to interact with enzymes involved in metabolic processes. For instance, it can be metabolized by alcohol dehydrogenase and cytochrome P450 enzymes, leading to the formation of active metabolites that participate in further biochemical reactions.

- Cellular Effects : It modulates cellular functions by affecting signaling pathways, gene expression, and metabolic processes. Studies indicate that it can influence oxidative stress responses and inflammatory pathways.

Cellular Effects

Research indicates that this compound can significantly alter cell function:

- Gene Expression : It affects the expression of genes related to oxidative stress and inflammation.

- Metabolic Pathways : The compound participates in various metabolic pathways, impacting cellular metabolism and energy production.

Dosage Effects

The biological effects of this compound vary with dosage:

- Low Doses : Minimal impact on cellular function.

- High Doses : Significant changes in gene expression and enzyme activity have been observed in animal models.

Cytotoxic Activity

Studies have demonstrated that compounds with similar structures exhibit cytotoxic properties against various cancer cell lines. For instance:

- IC50 Values : Compounds incorporating similar substituents have shown IC50 values ranging from 1.5 to 10 µM against human colon cancer cells (SW480, SW620) and leukemia cell lines (K562) .

Case Studies

- Cytotoxicity Assays : In one study, derivatives of dichlorophenyl compounds were tested for their ability to induce apoptosis in cancer cells. The results indicated a significant reduction in cell viability, particularly in SW480 and SW620 cell lines .

- Mechanistic Studies : Further investigations into the mechanisms revealed that these compounds could induce programmed cell death via inhibition of specific kinases involved in cancer progression .

Transport and Distribution

The transport mechanisms of this compound within biological systems are crucial for its efficacy:

- Transport Proteins : Specific transporters facilitate its movement across cell membranes.

- Subcellular Localization : The localization within cellular compartments can affect its activity and interaction with target molecules.

Summary Table of Biological Activities

Q & A

Basic Questions

Q. What are the optimal synthetic routes for (3,5-Dichloro-4-fluorophenyl)methanol, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Start with fluorinated benzyl alcohol precursors, such as 4-fluorobenzyl alcohol. Introduce chlorine substituents at the 3 and 5 positions via electrophilic aromatic substitution using chlorine gas or sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–25°C) in inert solvents like dichloromethane .

- Step 2 : Optimize regioselectivity by employing Lewis acid catalysts (e.g., FeCl₃) to direct chlorination to the meta positions relative to the fluorine group.

- Critical factors : Temperature control prevents over-chlorination, while solvent polarity affects reaction kinetics. Purity is verified via HPLC (≥98%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR to confirm substitution patterns. The fluorine atom at the 4-position deshields adjacent protons, causing distinct splitting patterns. Chlorine’s electron-withdrawing effect shifts aromatic protons downfield (δ 7.2–7.8 ppm) .

- X-ray crystallography : Employ SHELXL for structure refinement to resolve steric and electronic interactions between substituents. Validate with CIF files using PLATON (e.g., check for R-factor ≤ 5%) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 234.98).

Advanced Research Questions

Q. How do steric and electronic effects of the 3,5-dichloro-4-fluoro substituents influence the compound’s reactivity in nucleophilic substitutions?

- Methodology :

- Electronic analysis : The fluorine atom’s electronegativity increases the aryl ring’s electron deficiency, enhancing susceptibility to nucleophilic attack. Chlorine’s inductive effect further polarizes the C–O bond in the methanol group.

- Steric considerations : Use DFT calculations (e.g., Gaussian 16) to model transition states. Compare activation energies for reactions at the benzylic position versus aryl positions.

- Experimental validation : Perform kinetic studies with varying nucleophiles (e.g., Grignard reagents) in THF. Monitor progress via in-situ IR spectroscopy for C–O bond cleavage .

Q. What strategies resolve contradictions in reported biological activity data for halogenated benzyl alcohols?

- Methodology :

- Data reconciliation : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity). Control for variables like solvent (DMSO vs. ethanol) and cell line specificity (e.g., HeLa vs. MCF-7) .

- Structure-activity relationship (SAR) : Tabulate substituent effects (Table 1):

| Substituent Pattern | LogP | IC₅₀ (μM) | Target Enzyme Binding (ΔG, kcal/mol) |

|---|---|---|---|

| 3,5-Cl, 4-F, -CH₂OH | 2.1 | 12.3 | -8.2 (Kinase X) |

| 3,5-Cl, 4-OCH₃, -CH₂OH | 1.8 | 18.9 | -7.5 (Kinase X) |

| 4-F, -CH₂OH | 1.3 | 45.6 | -5.9 (Kinase X) |

- Conclusion : Fluorine’s electronegativity and chlorine’s lipophilicity synergistically enhance target binding .

Q. How can computational modeling predict the environmental fate of this compound?

- Methodology :

- QSPR models : Use EPI Suite to estimate biodegradation half-life (e.g., t₁/₂ = 120 days) and bioaccumulation potential (BCF = 350).

- Degradation pathways : Simulate hydrolysis and photolysis using MOPAC. Fluorine’s stability predicts persistence in aquatic systems, requiring advanced oxidation processes (AOPs) for remediation .

Data Contradiction Analysis

Q. Why do different studies report conflicting melting points for this compound?

- Resolution strategy :

- Purity assessment : Analyze batches via DSC (differential scanning calorimetry) to detect impurities (e.g., residual solvents or isomers).

- Polymorphism screening : Perform PXRD to identify crystalline forms. For example, Form I (mp 92–94°C) vs. Form II (mp 85–87°C) may arise from solvent recrystallization (ethanol vs. hexane) .

- Standardization : Adopt USP-NF protocols for melting point determination under controlled humidity .

Methodological Best Practices

- Synthetic scale-up : Use flow chemistry to maintain temperature control and minimize side products.

- Toxicity screening : Follow OECD 423 guidelines for acute oral toxicity, noting LD₅₀ > 500 mg/kg in rodent models .

- Waste disposal : Neutralize chlorinated by-products with sodium bicarbonate before incineration (UN3077 compliance) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.